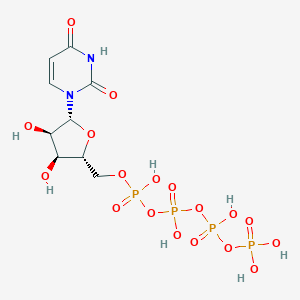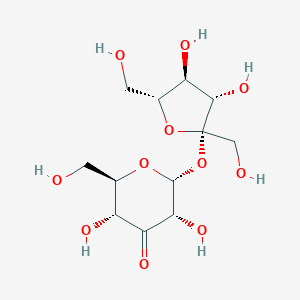
3-Ketosucrose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Ketosucrose is a rare sugar that has gained attention in recent years due to its potential applications in various fields. It is a ketohexose, which means it has six carbon atoms and a ketone functional group. This compound is synthesized from sucrose through a chemical reaction known as oxidation.
Scientific Research Applications
1. Production in Agrobacterium tumefaciens
- Agrobacterium tumefaciens can produce 3-Ketosucrose in batch cultures. The yield of this compound is influenced by factors like aeration rate and inoculum size (Kurowski & Darbyshire, 2010).
2. Derivatives of Sucrose
- New sucrose derivatives obtained from 'this compound' include 3-amino-3-deoxy-alpha-D-allopyranosyl beta-D-fructofuranoside and aminoacyl, peptide conjugates. These derivatives are important for polymerization and have potential applications in glycoderivatives (Anders et al., 2006).
3. Biotechnological Applications
- 3-Ketosteroid Δ1-dehydrogenases, which play a crucial role in microbial steroid degradation, are being explored for biotechnological applications. These enzymes are significant in producing Δ1-3-ketosteroids, used in pharmaceuticals (Rohman & Dijkstra, 2021).
4. Fructan Metabolism in Plants
- In plants, fructans, or polyfructosylsucroses, are storage carbohydrates. Understanding the properties of fructosyltransferases, which are involved in the synthesis of fructans like 1-kestose, is crucial for engineering crops for high-level production of specific fructan molecules (Ritsema & Smeekens, 2003).
properties
CAS RN |
1883-12-1 |
|---|---|
Molecular Formula |
C12H20O11 |
Molecular Weight |
340.28 g/mol |
IUPAC Name |
(2R,3S,5R,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-one |
InChI |
InChI=1S/C12H20O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-7,9-11,13-17,19-20H,1-3H2/t4-,5-,6-,7-,9-,10+,11-,12+/m1/s1 |
InChI Key |
CUKZGOBWGGOLIQ-QRDRGOPVSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[C@@H]2[C@@H](C(=O)[C@@H]([C@H](O2)CO)O)O)O)O)O |
SMILES |
C(C1C(C(C(O1)(CO)OC2C(C(=O)C(C(O2)CO)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)(CO)OC2C(C(=O)C(C(O2)CO)O)O)O)O)O |
Other CAS RN |
1883-12-1 |
synonyms |
3-ketosucrose 3-oxosucrose |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





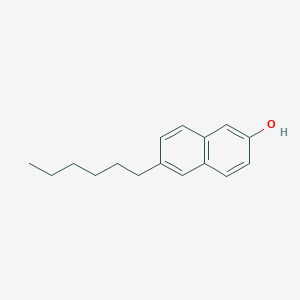

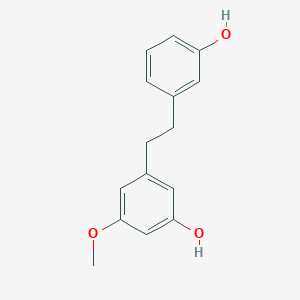
![3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B162258.png)



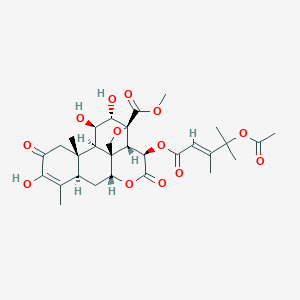
![(1R,2R,3R,6R,8S,12R,13S,14R,15R,16S,17R)-2,3,12,15,16-Pentahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione](/img/structure/B162267.png)

